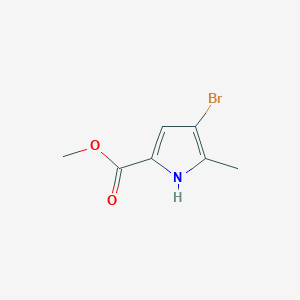

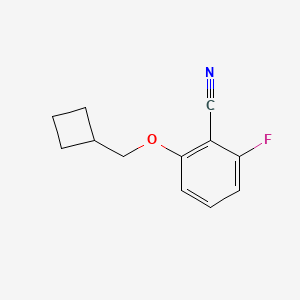

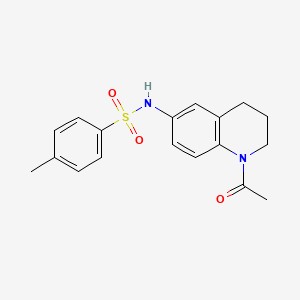

![molecular formula C16H10BrN3OS2 B2354228 4-溴-N-(7-甲基苯并[1,2-d:4,3-d']二噻唑-2-基)苯甲酰胺 CAS No. 325978-39-0](/img/structure/B2354228.png)

4-溴-N-(7-甲基苯并[1,2-d:4,3-d']二噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiazolothiazoles, which includes the thiazolo[4,5-g][1,3]benzothiazol-2-yl moiety, has been reviewed . The most relevant publications from the last 10 years are discussed . The synthesis of thiazolo[4,5-d]thiazoles from functionalized thiazole involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl-[1,3]thiazolo[4,5-d][1,3]thiazole .作用机制

The mechanism of action of 4-bromo-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide is not fully understood. However, studies have shown that it may inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This may explain its potential anti-cancer activity.

Biochemical and physiological effects:

Studies have shown that 4-bromo-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide has a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which may explain its potential anti-cancer activity. It has also been shown to have anti-inflammatory and analgesic effects.

实验室实验的优点和局限性

One of the advantages of using 4-bromo-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide in lab experiments is its potential anti-cancer activity. This makes it a potential candidate for the development of new cancer therapies. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

未来方向

There are a number of future directions for research on 4-bromo-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide. One direction is to further study its mechanism of action in order to optimize its use in lab experiments. Another direction is to explore its potential as a therapeutic agent for other diseases, such as inflammatory disorders. Additionally, further research could be done to explore its potential as a drug delivery agent for other compounds.

合成方法

The synthesis of 4-bromo-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide has been achieved through various methods. One of the most common methods is the reaction of 4-bromo-2-nitroaniline with 7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine in the presence of a reducing agent such as iron powder. Another method involves the reaction of 4-bromo-2-nitroaniline with 7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine in the presence of a reducing agent such as zinc dust.

科学研究应用

电致发光性质

该化合物是一种基于苯并噻二唑的材料,已被研究用于其电致发光性质。 这些材料是用于电致发光应用的有希望的绿/黄绿色发射体 。 它们已用于制造 OLED 器件,表现出绿/黄绿色电致发光,外部量子效率高达 4.6% .

光物理性质

该化合物已被用于微调基于苯并噻二唑的发射体的光物理性质。 与未甲基化的染料相比,这些染料表现出更短波长的吸收和发射 。 甲基基团产生的空间位阻效应导致供体和受体非平面排列,从而抑制了分子内电荷转移 .

有机半导体

该化合物在电子器件中具有潜在用途,例如有机发光二极管 (OLED)、有机光伏器件 (OPV)、有机场效应晶体管 (OFET)、非线性光学 (NLO) 和传感器 。 D−A 设计主要因其可调发射特性、平衡的电荷传输和良好的热特性而被采用 .

荧光传感器

基于苯并[c][1,2,5]噻二唑 (BTZ) 基元的电子给体-受体 (D–A) 系统已被广泛研究用于荧光传感器 。该化合物作为 BTZ 的衍生物,有可能在该应用中使用。

光伏

该化合物已因其在有机光伏器件 (OPV) 中的潜在用途而被研究。 该化合物的 D−A 设计有利于其可调发射特性、平衡的电荷传输和良好的热特性,这些特性有利于以所需的方式提高器件性能 .

有机场效应晶体管

该化合物有可能用于有机场效应晶体管 (OFET)。 该化合物的 D−A 设计有利于其可调发射特性、平衡的电荷传输和良好的热特性 .

属性

IUPAC Name |

4-bromo-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrN3OS2/c1-8-18-11-6-7-12-14(13(11)22-8)23-16(19-12)20-15(21)9-2-4-10(17)5-3-9/h2-7H,1H3,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDIMZNTFKHCMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrN3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

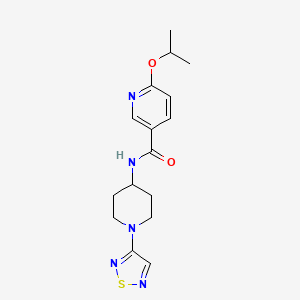

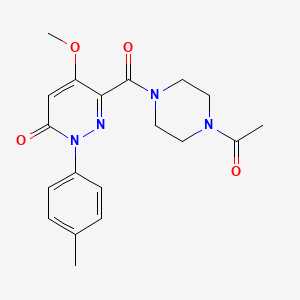

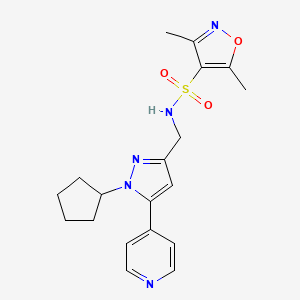

![[(3S,4R)-1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2354147.png)

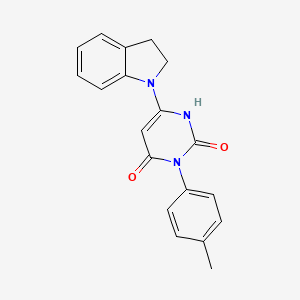

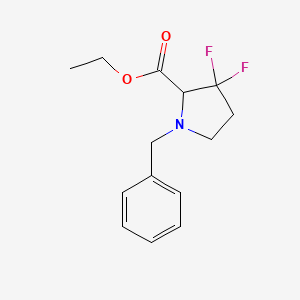

![4-[benzyl(methyl)amino]-N-(4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2354151.png)

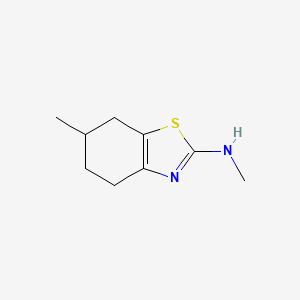

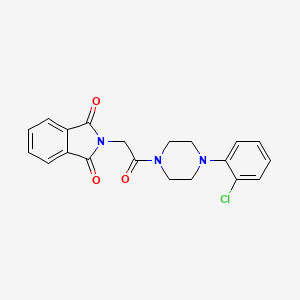

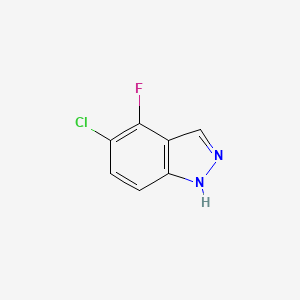

![1-acetyl-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2354159.png)